



Application Notes and Protocols for SB 242235

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	SB 242235			
Cat. No.:	B610709			Get Quote

These application notes provide detailed protocols and technical information for the use of **SB 242235**, a potent and selective p38 MAP kinase inhibitor, intended for researchers, scientists, and drug development professionals.

Introduction

SB 242235 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC $_{50}$ of approximately 1.0 μ M in primary human chondrocytes.[1][2][3][4][5] It is a valuable tool for studying the role of the p38 MAPK signaling pathway in various cellular processes, including inflammation and cytokine production.[6][7] This document provides detailed information on the solubility of **SB 242235**, protocols for its use in in vitro and in vivo experiments, and an overview of the signaling pathway it modulates.

Solubility

The solubility of **SB 242235** can vary slightly between different sources and batches. It is highly soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water.[2] For in vivo applications, specific formulations are required to achieve a stable solution or suspension.

Table 1: Solubility of SB 242235 in Various Solvents



Solvent	Solubility (mg/mL)	Molar Equivalent	Source
DMSO	≥ 48 mg/mL	135.83 mM	MedChemExpress[1]
DMSO	71 mg/mL	200.91 mM	Selleck Chemicals[2]
DMSO	20 mg/mL	56.59 mM	ChemicalBook[4]
DMSO	-	15 mM	SYNkinase
Ethanol	71 mg/mL	200.91 mM	Selleck Chemicals[2]
Water	Insoluble	-	Selleck Chemicals[2]

Note: The notation "≥" indicates that the compound is soluble at that concentration, but the saturation point was not determined.[1] Solubility may exhibit slight batch-to-batch variations.

Experimental ProtocolsPreparation of Stock Solutions

3.1.1. In Vitro Stock Solution (DMSO)

- To prepare a 10 mM stock solution, add 2.83 mL of DMSO to 10 mg of **SB 242235** (Molecular Weight: 353.39 g/mol).
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] For shorter-term storage (up to one month), 4°C is suitable.

Table 2: Preparation of SB 242235 Stock Solutions in DMSO

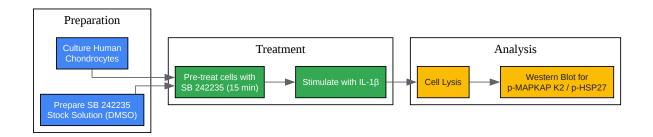
Desired Concentration	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1 mM	2.83 mL	14.15 mL	28.30 mL
5 mM	0.57 mL	2.83 mL	5.66 mL
10 mM	0.28 mL	1.41 mL	2.83 mL



In Vitro Assay Protocol: Inhibition of p38 MAPK Activity in Human Chondrocytes

This protocol describes the inhibition of IL-1 β -induced p38 MAPK activation in primary human chondrocytes.

- Cell Culture: Culture primary human chondrocytes in appropriate media and conditions until they reach the desired confluency.
- Pre-treatment: Treat the cells with varying concentrations of SB 242235 (e.g., 0.01, 0.1, 1, 10 μM) for 15 minutes.[1] A vehicle control (DMSO) should be included.
- Stimulation: Stimulate the cells with IL-1β to induce p38 MAPK activation.
- Lysis: After the desired stimulation time, lyse the cells to extract proteins.
- Analysis: Analyze the inhibition of p38 MAPK activity by measuring the phosphorylation of downstream targets such as MAPKAP K2 or HSP27 via Western Blot or other immunoassays.[1][4][5] The IC₅₀ for the inhibition of MAPKAP K2 activation in this assay is approximately 1.0 μΜ.[1][4][5]



Click to download full resolution via product page

Caption: Workflow for in vitro inhibition of p38 MAPK.

In Vivo Administration Protocol



For in vivo studies, **SB 242235** can be administered orally. Due to its low aqueous solubility, a specific vehicle is required.

3.3.1. Vehicle Formulations

Several vehicle formulations can be used for oral administration:

- Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Solubility is ≥ 2.5 mg/mL.[1]
- Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in saline). Solubility is ≥ 2.5 mg/mL.[1]
- Formulation 3: 10% DMSO and 90% corn oil. Solubility is ≥ 2.5 mg/mL.[1]
- Formulation 4: A homogenous suspension in CMC-Na (≥5mg/ml).[2]

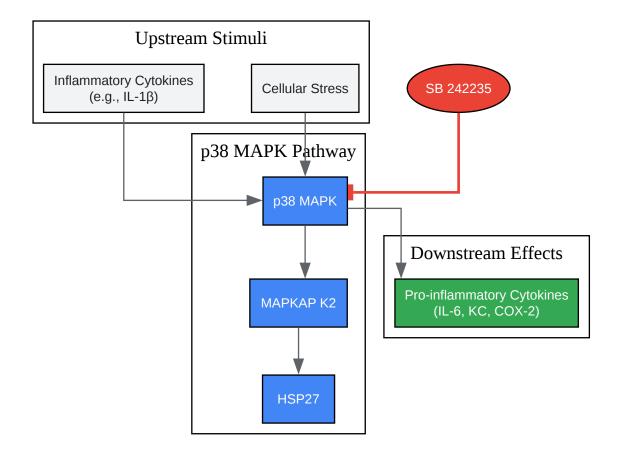
3.3.2. Example In Vivo Study

In a study with female SKH-1 hairless mice, **SB 242235** was administered orally at a dose of 100 mg/kg.[5] This treatment was shown to abolish MAP-KAPK-2 activity and HSP27 phosphorylation.[4][5]

Mechanism of Action and Signaling Pathway

SB 242235 selectively inhibits the p38 MAPK, a key kinase in the cellular response to inflammatory cytokines and stress. Inhibition of p38 MAPK prevents the activation of its downstream substrate, MAPK-activated protein kinase 2 (MAPKAP K2). This, in turn, blocks the phosphorylation of heat shock protein 27 (HSP27) and ultimately leads to the reduced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), KC (murine IL-8), and cyclooxygenase-2 (COX-2).[4][5]





Click to download full resolution via product page

Caption: p38 MAPK signaling pathway and the inhibitory action of SB 242235.

Storage and Stability

- Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
- In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Avoid repeated freeze-thaw cycles. For in vivo preparations, it is recommended to prepare fresh solutions for each use.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Differential effects of SB 242235, a selective p38 mitogen-activated protein kinase inhibitor, on IL-1 treated bovine and human cartilage/chondrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB242235 | 193746-75-7 [chemicalbook.com]
- 5. biocompare.com [biocompare.com]
- 6. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. II: in vitro and in vivo metabolism studies and pharmacokinetic extrapolation to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. I: preclinical pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SB 242235].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610709#sb-242235-solubility-in-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com